Atorvastatin-d5 Sodium Salt
Beschreibung
BenchChem offers high-quality Atorvastatin-d5 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atorvastatin-d5 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPOCPLIUDBSA-ADFDHUHVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Deuterated Atorvastatin (Atorvastatin-d5) as a Precision Internal Standard in LC-MS/MS Bioanalysis
The following technical guide details the implementation, validation, and troubleshooting of Deuterated Atorvastatin (Atorvastatin-d5) as an internal standard for LC-MS/MS bioanalysis.
Executive Summary
In the quantitative bioanalysis of statins, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs like Rosuvastatin or Pitavastatin are cost-effective, they fail to perfectly track the ionization suppression and matrix effects unique to Atorvastatin.
This guide provides a rigorous framework for implementing Atorvastatin-d5 (typically labeled on the pyrrole-attached phenyl ring) as a stable isotopically labeled internal standard (SIL-IS). It addresses the kinetic isotope effects, specific mass transitions, and regulatory compliance (FDA/EMA) required for high-sensitivity pharmacokinetic (PK) profiling.[1]
The Chemistry of Isotopologues: Why Atorvastatin-d5?
Structural Fidelity and Retention Time
Atorvastatin-d5 is chemically identical to the analyte except for the substitution of five hydrogen atoms with deuterium (
-
Co-elution: Ideally, a SIL-IS co-elutes perfectly with the analyte.[1] However, deuterium is slightly more lipophilic than hydrogen, which can cause a marginal shift in retention time (RT).[1] In high-resolution chromatography, Atorvastatin-d5 may elute slightly earlier than Atorvastatin-d0.[1]
-
Impact: This slight separation can be beneficial in reducing "cross-talk" (interference) but must be minimized to ensure the IS experiences the exact same matrix suppression window as the analyte.
Physicochemical Properties
| Property | Atorvastatin (Analyte) | Atorvastatin-d5 (IS) | Implication |
| Formula | +5 Da Mass Shift | ||
| Molecular Weight | 558.64 g/mol | 563.67 g/mol | Distinct Precursor Ion |
| LogP | ~6.36 | ~6.36 | High Lipophilicity (Requires Organic Solvent) |
| pKa | ~4.5 (Carboxylic Acid) | ~4.5 | Ionizes in Positive & Negative modes |
Mass Spectrometry & Method Development
Fragmentation Logic & MRM Transitions
To establish a selective assay, we utilize Multiple Reaction Monitoring (MRM).[1] The fragmentation pattern of Atorvastatin typically involves the loss of the phenylcarbamoyl moiety (
-
Analyte (d0): Precursor
Productngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> (Loss of 119). -
Internal Standard (d5): The deuterium label is located on the pyrrole-attached phenyl ring, which is retained in the product ion.[1] The lost phenylcarbamoyl group is unlabeled.
-
Precursor:
(ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ) -
Product:
(Retains d5 label)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-
ngcontent-ng-c3009699313="" class="ng-star-inserted">Critical Note: If you utilize an Atorvastatin-d5 variant where the label is on the aniline (amide) ring, the product ion would be
(identical to the analyte), causing massive interference. Always verify the position of the label with your synthesis provider.
LC-MS/MS Workflow Diagram
The following diagram outlines the critical decision points in the bioanalytical workflow.
Figure 1: End-to-end bioanalytical workflow ensuring the IS tracks the analyte through extraction and ionization.
Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE)
Recommended for high-sensitivity assays (LLOQ < 0.5 ng/mL) to minimize matrix effects.[1]
-
Preparation: Thaw plasma samples at room temperature. Vortex to mix.
-
IS Spiking: Aliquot 200 µL of plasma into a clean tube. Add 20 µL of Atorvastatin-d5 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex for 30 seconds.
-
Buffering: Add 100 µL of Ammonium Acetate buffer (10 mM, pH 4.5) to stabilize the acid form.
-
Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) .
-
Agitation: Shake on a reciprocating shaker for 10 minutes. Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Concentration: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (Acetonitrile:Water 50:50 + 0.1% Formic Acid).
Protocol B: Protein Precipitation (PPT)
Recommended for high-throughput screening (LLOQ > 1-5 ng/mL).[1]
-
IS Spiking: Aliquot 50 µL of plasma.
-
Precipitation: Add 150 µL of Acetonitrile containing Atorvastatin-d5 (200 ng/mL).
-
Mixing: Vortex vigorously for 1 minute.
-
Clarification: Centrifuge at 13,000 rpm for 10 minutes.
-
Injection: Transfer supernatant to autosampler vial. (Note: Dilute with water if peak shape is poor due to high organic content).[1]
Extraction Decision Tree
Figure 2: Decision matrix for selecting the optimal sample preparation strategy.
Validation Framework (FDA/EMA Compliance)
Internal Standard Variability
According to the FDA's "Evaluation of Internal Standard Responses" (2019), IS response does not need to be constant, but it must track the analyte.
-
Acceptance Criteria: The IS response in study samples should not deviate >50% from the mean IS response in calibration standards.
-
Drift: If a systematic drift is observed (e.g., gradual decrease in IS area over a run), check for source contamination or charging effects .[1]
Cross-Talk (Interference) Check
Because Atorvastatin and Atorvastatin-d5 are structurally similar, isotopic impurity can cause interference.[1]
-
IS Interference on Analyte: Inject a blank sample spiked only with IS.
-
Requirement: Area at analyte transition (559->440) must be < 20% of the LLOQ area.[1]
-
-
Analyte Interference on IS: Inject a ULOQ (Upper Limit of Quantitation) sample without IS.[1]
-
Requirement: Area at IS transition (564->445) must be < 5% of the average IS area.[1]
-
Matrix Factor (MF)
Calculate the Matrix Factor to ensure the d5 isotope effectively normalizes suppression.
-
Goal: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) and consistent (%CV < 15%) across different lots of plasma.[1][2][3]
Troubleshooting & Best Practices
| Issue | Root Cause | Corrective Action |
| IS Area Variation | Inconsistent pipetting or matrix effect.[1] | Use positive displacement pipettes. Switch from PPT to LLE. |
| RT Shift > 0.1 min | Deuterium isotope effect or column aging. | Use a column with higher carbon load (C18 vs C8).[1] Ensure temperature control (40°C). |
| Signal Drop | H/D Exchange. | Avoid protic solvents with extreme pH for long storage. Keep stock solutions in Methanol, not acidic water. |
| Non-Linearity | Cross-talk or saturation. | Check isotopic purity of IS (>99% recommended).[1] Dilute high concentration samples. |
References
-
US Food and Drug Administration (FDA). (2019).[1][4] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
-
Bullen, W. W., et al. (1999).[1] Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin... in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry. [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]
-
PubChem. (2025).[1] Atorvastatin-d5 Sodium Salt | C33H34FN2NaO5. [Link][1]
-
El-Bagary, R. I., et al. (2014).[1] LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma.[4][5][6] Journal of Chromatographic Science. [Link]
Sources
Precision Bioanalysis: Atorvastatin-d5 Sodium Salt
Technical Guide for LC-MS/MS Method Development
Executive Summary
Atorvastatin-d5 Sodium Salt is the stable isotope-labeled (SIL) internal standard of choice for the precise quantification of Atorvastatin in biological matrices.[1] Unlike the calcium salt form of the drug substance (Atorvastatin Calcium), the sodium salt form is frequently employed as an analytical standard due to its distinct solubility profile and stoichiometric simplicity.[1]
This guide provides the definitive physicochemical data, molecular weight calculations, and LC-MS/MS protocols required to integrate this standard into regulated bioanalytical workflows (GLP/GCP).
Key Identity Data
| Parameter | Specification |
| Compound Name | Atorvastatin-d5 Sodium Salt |
| CAS Number | 222412-87-5 |
| Molecular Formula | C₃₃H₂₉D₅FN₂NaO₅ |
| Molecular Weight | 585.65 g/mol |
| Chemical Name | Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-(phenyl-d5)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |
| Isotopic Enrichment | ≥ 99% Deuterium (d5) |
Physicochemical Analysis & Molecular Weight
Understanding the exact mass contribution of the salt and isotope label is critical for the preparation of accurate stock solutions.[1] Errors here propagate directly into calibration curves.[1]
Molecular Weight Breakdown
The molecular weight of 585.65 is derived from the monosodium salt of the deuterated free acid.[1]
-
Unlabeled Free Acid (C₃₃H₃₅FN₂O₅): ~558.64 Da
-
Deuterium Shift (+5 Da): Replacement of 5 Protons (¹H, 1.008) with 5 Deuteriums (²H, 2.014).[1]
-
Sodium Salt Formation: Replacement of the carboxylic acid Proton (H⁺) with a Sodium ion (Na⁺).[1]
-
Net Mass Increase:
[1]
-
-
Final Calculation:
[1]
Salt Form Critical Distinction
Warning: Do not confuse this standard with Atorvastatin-d5 Calcium Salt (CAS 222412-82-0), which is a hemicalcium complex (
-
Sodium Salt MW: 585.65[1]
-
Calcium Salt MW: ~582.7 (per monomer unit) or ~1167.4 (dimer).
-
Impact: Using the wrong MW in calculations will result in a ~0.5% to 1.0% systematic error in internal standard concentration, potentially affecting response factor consistency.[1]
Bioanalytical Application (LC-MS/MS)
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Atorvastatin-d5 corrects for matrix effects, ionization suppression, and extraction variability.
Mass Transitions (MRM)
In positive electrospray ionization (ESI+), the sodium salt dissociates in the acidic mobile phase.[1] The species detected is the protonated free acid [M+H]⁺ .[1]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |
| Atorvastatin (Unlabeled) | 559.3 | 440.3 | Loss of Phenylcarbamoyl moiety (-119 Da) |
| Atorvastatin-d5 (Ring-d5) | 564.3 | 445.3 | d5 label is retained on the pyrrole core |
| Atorvastatin-d5 (Amide-d5) | 564.3 | 440.3 | d5 label is lost (Not recommended) |
Technical Note: The most common commercial labeling position is on the 3-phenyl ring (attached to the pyrrole core). This position is metabolically stable and ensures the label is retained in the primary fragment (m/z 445.3).[1] Always verify the label position on your Certificate of Analysis (CoA).[1]
Experimental Workflow Diagram
Figure 1: Standardized workflow for integrating Atorvastatin-d5 Sodium Salt into plasma assays.
Experimental Protocol: Stock Solution Preparation
This protocol ensures accurate stoichiometry, correcting for the sodium salt form to yield a concentration equivalent to the Free Acid if required.[1]
Preparation Logic
Most bioanalytical methods target the Free Acid concentration.[1] You must account for the salt factor (
-
Salt Factor (
): [1] -
Purity (
): Chemical purity from CoA (e.g., 0.98 for 98%).
Step-by-Step Procedure
-
Weighing: Accurately weigh 1.00 mg of Atorvastatin-d5 Sodium Salt into a 1.5 mL amber glass vial.
-
Solvent Choice: Dissolve in Methanol (MeOH) .[1]
-
Volume Calculation: To prepare a stock of 1.0 mg/mL (as Salt) :
[1] -
Storage: Store at -20°C . Stability is typically >12 months in MeOH at this temperature.[1]
Troubleshooting & Stability[1]
-
Lactone Conversion: Atorvastatin can cyclize to its lactone form under acidic conditions.[1] Ensure stock solutions are neutral. Do not use acidic diluents (e.g., 0.1% Formic Acid) for long-term storage of the stock.[1]
-
Isotopic Interference: Inject a "Zero" sample (Matrix + IS only) to check for interference at the analyte transition (559.3 -> 440.3). The d5 label (+5 Da) usually provides sufficient resolution to prevent "cross-talk" unless the concentration is extremely high.[1]
References
-
Cayman Chemical. (2024).[1] Atorvastatin-d5 (calcium salt) Product Information. Retrieved from [1]
-
Toronto Research Chemicals. (2024).[1] Atorvastatin-d5 Sodium Salt Product Sheet. Retrieved from [1]
-
Hermann, R., et al. (2013).[1][2] "Simultaneous determination of atorvastatin and its metabolites in human plasma by LC-MS/MS." Journal of Clinical Pharmacology.
-
PubChem. (2024).[1][3] Atorvastatin-d5 Sodium Salt Compound Summary. National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Atorvastatin-d5 Sodium Salt | C33H34FN2NaO5 | CID 23673060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Atorvastatin-d5 Sodium Salt: A Technical Guide for Researchers
Foreword: The Critical Role of Solubility in Bioanalytical Method Development
In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for accurate quantification of drug candidates and their metabolites in biological matrices. Atorvastatin-d5 Sodium Salt, a deuterated analog of the widely prescribed lipid-lowering agent Atorvastatin, serves this crucial role. Its structural similarity and distinct mass spectrometric signature allow for precise correction of matrix effects and variability during sample processing and analysis. However, the successful implementation of any bioanalytical method hinges on a fundamental physicochemical property: solubility. A thorough understanding of the solubility of Atorvastatin-d5 Sodium Salt in various solvent systems is paramount for the preparation of accurate stock and working solutions, ensuring the integrity and reproducibility of experimental data.
This in-depth technical guide provides a comprehensive overview of the solubility of Atorvastatin-d5 Sodium Salt. We will delve into its physicochemical properties, explore its solubility in a range of common laboratory solvents, and provide detailed, field-proven protocols for its experimental determination. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently and effectively handle this essential analytical standard.
Physicochemical Properties of Atorvastatin-d5 Sodium Salt
Atorvastatin-d5 Sodium Salt is a synthetic, deuterated form of Atorvastatin sodium salt. The five deuterium atoms are typically located on the phenyl ring of the phenylcarbamoyl group, providing a stable isotopic label with a distinct mass shift for mass spectrometry-based detection.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Chemical Formula | C₃₃H₂₉D₅FN₂NaO₅ | [1] |
| Molecular Weight | 585.65 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Storage | 2-8°C Refrigerator, Under inert atmosphere | [2] |
The molecular structure of Atorvastatin possesses several functional groups that dictate its solubility behavior. The carboxylic acid, converted to its sodium salt, provides a hydrophilic center, enhancing aqueous solubility. Conversely, the multiple aromatic rings and the long carbon chain contribute to its lipophilic character. This amphiphilic nature results in a complex solubility profile that is highly dependent on the polarity of the solvent and the pH of aqueous solutions.
Caption: Molecular regions of Atorvastatin-d5 Sodium Salt influencing solubility.
Solubility Profile of Atorvastatin Salts
Direct, experimentally determined quantitative solubility data for Atorvastatin-d5 Sodium Salt is not extensively published. However, the solubility of its non-deuterated counterpart, Atorvastatin Sodium Salt, as well as the closely related Atorvastatin Calcium Salt, is well-documented and serves as a reliable proxy. The minor increase in molecular weight due to deuterium substitution is not expected to significantly alter the macroscopic property of solubility.
The following table summarizes the available solubility data for Atorvastatin salts in a variety of common laboratory solvents.
| Solvent | Atorvastatin Calcium Salt | Atorvastatin Sodium Salt |
| Water | Very slightly soluble[3] | Data not readily available |
| Distilled Water | 0.181 mg/mL[4] | Very slightly soluble[5] |
| Phosphate Buffer (pH 6.8) | Slightly soluble | Data not readily available |
| Phosphate Buffer (pH 7.4) | Very slightly soluble[6] | Very slightly soluble[7] |
| Aqueous solutions (pH < 4) | Insoluble[6][8] | Insoluble[8] |
| Methanol | Freely soluble[8]; 68.315 mg/mL[4] | Soluble[9] |
| Ethanol | Slightly soluble[6][8]; ~0.5 mg/mL[10] | ~0.5 mg/mL[11] |
| Acetonitrile | Very slightly soluble[6][8] | Data not readily available |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[10] | ~15 mg/mL[11] |
| Dimethylformamide (DMF) | ~25 mg/mL[10] | ~25 mg/mL[11] |
Key Insights from the Solubility Data:
-
pH-Dependent Aqueous Solubility: Atorvastatin's solubility in aqueous media is highly dependent on pH. As a carboxylic acid with a pKa of approximately 4.46, it is practically insoluble in acidic solutions (pH < 4) where it exists in its non-ionized form.[5] Its solubility increases in neutral to basic conditions as the carboxyl group is deprotonated.
-
High Solubility in Polar Aprotic Solvents: Atorvastatin salts exhibit good solubility in polar aprotic solvents such as DMSO and DMF.[10][11] This is a critical consideration for the preparation of high-concentration stock solutions for bioanalytical applications.
-
Moderate to High Solubility in Alcohols: Methanol is an excellent solvent for Atorvastatin salts, while ethanol shows more limited solvating power.[4][6][8][9][10][11]
-
Practical Considerations for Aqueous Solutions: For preparing aqueous solutions, it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO or DMF and then dilute with the aqueous buffer of choice.[10][11] This technique overcomes the kinetic limitations of dissolving a poorly water-soluble compound directly in an aqueous medium. However, it is important to note that aqueous solutions of Atorvastatin may not be stable for extended periods.[10]
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The determination of equilibrium solubility is a fundamental experiment in pre-formulation and bioanalytical studies. The shake-flask method is a widely accepted and robust technique for this purpose. The following protocol provides a detailed, step-by-step guide for determining the solubility of Atorvastatin-d5 Sodium Salt.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached. At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved solute represents the equilibrium solubility.
Materials and Equipment
-
Atorvastatin-d5 Sodium Salt
-
Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Protocol
-
Preparation of Solvent Systems: Prepare all necessary aqueous buffers and ensure they are at the desired pH. For organic solvents, use HPLC-grade or equivalent purity.
-
Addition of Solute: To a series of vials, add an excess amount of Atorvastatin-d5 Sodium Salt to a known volume of each solvent system. The key is to ensure that there is undissolved solid remaining at the end of the experiment, confirming that the solution is saturated. A good starting point is to add approximately 2-5 mg of the compound to 1 mL of solvent.
-
Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute does not change over time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility) into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility. Discard the first few drops of the filtrate to avoid any potential adsorption of the analyte onto the filter membrane.
-
Sample Preparation for Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. A standard calibration curve of Atorvastatin-d5 Sodium Salt of known concentrations should be prepared in the same diluent to allow for accurate quantification.
-
Calculation: Calculate the solubility of Atorvastatin-d5 Sodium Salt in each solvent system by back-calculating from the measured concentration of the diluted sample, taking the dilution factor into account. The results are typically expressed in mg/mL or µg/mL.
Causality Behind Experimental Choices
-
Use of Excess Solid: This ensures that the solution reaches saturation, which is the definition of equilibrium solubility.
-
Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Sufficient Agitation Time: This is necessary to ensure that the system has reached equilibrium. For some compounds and solvent systems, dissolution can be a slow process.
-
Filtration: This step is essential to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to erroneously high solubility values.
-
Validated Analytical Method: The use of a specific and validated analytical method, such as HPLC, ensures accurate and reliable quantification of the dissolved analyte.
Conclusion and Future Perspectives
A comprehensive understanding of the solubility of Atorvastatin-d5 Sodium Salt is a prerequisite for its effective use as an internal standard in bioanalytical studies. This guide has provided a detailed overview of its physicochemical properties, a summary of the available solubility data for its non-deuterated analogs, and a robust, step-by-step protocol for its experimental determination.
While the provided data for Atorvastatin sodium and calcium salts offers a strong foundation, the generation of specific, experimentally determined solubility data for Atorvastatin-d5 Sodium Salt in a wider range of biorelevant media (e.g., simulated gastric and intestinal fluids) would be a valuable contribution to the scientific community. Such data would further enhance the precision and accuracy of bioanalytical methods for Atorvastatin, ultimately contributing to a better understanding of its pharmacokinetics and clinical efficacy.
References
- Liang, G. Y., Sun, W. J., Ai, Z. W., Liu, J. P., Ruan, C. Y., & Jiang, C. J. (2025). Effect of Surfactants on the Solubility of Atorvastatin Calcium. Open Access Library Journal, 12, 1-10.
- Shailender, J., et al. (2013). Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies.
-
Briti Scientific. (n.d.). Atorvastatin Acid Sodium salt. Retrieved from [Link]
- Al-Kinani, M. H., & Al-Khedairy, E. B. (2019). Solubility and Dissolution Enhancement of Atorvastatin Calcium using Solid Dispersion Adsorbate Technique. Iraqi Journal of Pharmaceutical Sciences, 28(2), 105-117.
- Astuti, P., et al. (2022). Solubility improvement of atorvastatin using deep eutectic solvents. Journal of Applied Pharmaceutical Science, 12(8), 133-140.
- Al-khedairy, E. B., & Al-kinani, M. H. (2019). Improved solubility, dissolution, and oral bioavailability for atorvastatin- Pluronic® solid dispersions.
- Al-Gareeb, A. I., et al. (2022). Solubility Enhancement of Atorvastatin Tablets by Solid Dispersions Using Fenugreek Seed Mucilage. Saudi Journal of Medical and Pharmaceutical Sciences, 8(11), 649-656.
-
PubChem. (n.d.). Atorvastatin-d5 Sodium Salt. Retrieved from [Link]
-
PubChem. (n.d.). Atorvastatin Sodium. Retrieved from [Link]
- Chawla, A. P., Pandey, S., & Monika. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 885-899.
-
Jetir. (2022). Solubility Enhancement of selected statins using different approaches. Retrieved from [Link]
- Patel, V. R., et al. (2010). PREPARATION AND SOLID STATE CHARACTERIZATION OF ATORVASTATIN NANOSUSPENSIONS FOR ENHANCED SOLUBILITY AND DISSOLUTION. International Journal of PharmTech Research, 2(4), 2506-2514.
- Patel, K. N., et al. (2016). Development and Validation of a Discriminating Dissolution Method for Atorvastatin Delayed-Release Nanoparticles Using a Flow-Through Cell Apparatus.
- Shah, C. (2023). SOLUBILITY ENHANCEMENT OF ATORVASTATIN BY DIFFERENT SOLUBILITY ENHANCEMENT TECHNIQUES-A COMPARISION STUDY. Pharma Science Monitor, 14(2).
-
Pharmaffiliates. (n.d.). Atorvastatin-d5 Sodium Salt. Retrieved from [Link]
Sources
- 1. Atorvastatin-d5 Sodium Salt - CD Bioparticles [cd-bioparticles.net]
- 2. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. britiscientific.com [britiscientific.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. jddtonline.info [jddtonline.info]
Atorvastatin-d5 Sodium Salt: A Comprehensive Technical Guide for Researchers
An in-depth examination of the synthesis, characterization, and application of the deuterated internal standard in advanced bioanalytical studies.
Introduction: The Quintessential Internal Standard for Atorvastatin Bioanalysis
Atorvastatin, a cornerstone in the management of hypercholesterolemia, is a widely prescribed inhibitor of HMG-CoA reductase.[1] Accurate quantification of atorvastatin and its metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. To achieve the high degree of precision and accuracy required in these analyses, a stable, reliable internal standard is indispensable. Atorvastatin-d5 Sodium Salt, with the Chemical Abstracts Service (CAS) number 222412-87-5 , has emerged as the gold standard for this purpose.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of Atorvastatin-d5 Sodium Salt. We will delve into its physicochemical properties, the rationale behind its synthesis, and a detailed, field-proven protocol for its application in bioanalytical methodologies. This guide is structured to provide not just procedural steps, but also the scientific reasoning that underpins them, ensuring a self-validating system for your experimental work.
Physicochemical Characteristics and Quality Control
A thorough understanding of the physicochemical properties of Atorvastatin-d5 Sodium Salt is fundamental to its effective use. The key characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 222412-87-5 | [2] |
| Molecular Formula | C₃₃H₂₉D₅FN₂NaO₅ | [2] |
| Molecular Weight | 585.65 g/mol | [2] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| Storage | 2-8°C, under inert atmosphere, protected from moisture | [2] |
The quality of the deuterated standard is critical for the integrity of bioanalytical data. A typical certificate of analysis will specify the isotopic enrichment, the percentage of non-deuterated species, and the presence of any trace organic impurities. High-resolution mass spectrometry and HPLC with UV detection are employed to characterize the impurity profile, which may include residual protiated atorvastatin and minor positional isotopomers.
The Rationale and Synthesis of Deuterated Atorvastatin
The synthesis of Atorvastatin-d5 Sodium Salt involves the strategic incorporation of five deuterium atoms onto the phenyl ring of the atorvastatin molecule. This is typically achieved by using deuterated starting materials in the synthetic process. The primary advantage of this specific deuteration is the creation of a molecule that is chemically identical to the analyte of interest (atorvastatin) in terms of its chromatographic behavior and ionization efficiency, yet is easily distinguishable by a mass spectrometer due to its increased mass.
The Paal-Knorr synthesis is a common route for the industrial production of atorvastatin and can be adapted for the synthesis of its deuterated analogue. This multi-step process involves the condensation of an amine with a 1,4-dicarbonyl compound to form the pyrrole ring, a core structure of atorvastatin. To introduce the deuterium atoms, a deuterated aniline (aniline-d5) is used as a key starting material.
Caption: Synthesis and properties of Atorvastatin-d5 Sodium Salt.
This synthetic approach ensures that the resulting Atorvastatin-d5 Sodium Salt co-elutes with the non-deuterated atorvastatin during liquid chromatography, minimizing the risk of matrix effects differentially impacting the analyte and the internal standard. The +5 Da mass shift allows for their simultaneous detection and quantification by tandem mass spectrometry (MS/MS) without mutual interference.
Application in Bioanalysis: A Validated LC-MS/MS Protocol
The primary application of Atorvastatin-d5 Sodium Salt is as an internal standard in the quantification of atorvastatin in biological samples, most commonly human plasma. The following is a detailed, step-by-step protocol for a robust and sensitive LC-MS/MS method.
Preparation of Stock and Working Solutions
-
Atorvastatin and Atorvastatin-d5 Sodium Salt Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of each standard in methanol to obtain a final concentration of 1 mg/mL. Store these stock solutions at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the atorvastatin stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Atorvastatin-d5 Sodium Salt stock solution with the same solvent mixture to a final concentration of 10 ng/mL.
Sample Preparation from Human Plasma
This protocol utilizes a protein precipitation method for its simplicity and high throughput.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of human plasma (either a calibration standard, quality control sample, or an unknown sample).
-
Internal Standard Spiking: Add 20 µL of the 10 ng/mL Atorvastatin-d5 Sodium Salt working solution to each tube and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see chromatographic conditions below) and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Plasma sample preparation workflow.
Liquid Chromatography Conditions
The chromatographic separation is crucial for resolving the analyte from endogenous plasma components.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration at 30% B |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Atorvastatin | Q1: 559.3 m/z → Q3: 440.2 m/z[4] |
| Atorvastatin-d5 | Q1: 564.3 m/z → Q3: 445.2 m/z |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Validation
The concentration of atorvastatin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve generated from the standards. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability. Stability studies should assess the integrity of atorvastatin in plasma under various conditions, including freeze-thaw cycles and storage at different temperatures.[5][6]
Conclusion
Atorvastatin-d5 Sodium Salt is an indispensable tool for the accurate and precise quantification of atorvastatin in biological matrices. Its chemical and physical properties, which closely mimic those of the unlabeled drug, combined with its distinct mass, make it an ideal internal standard for LC-MS/MS-based bioanalysis. The detailed protocol provided in this guide, when executed with care and attention to quality control, will enable researchers to generate high-quality, reliable data for their pharmacokinetic and clinical studies. The self-validating nature of using a stable isotope-labeled internal standard provides a robust foundation for any bioanalytical workflow.
References
-
LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. (n.d.). Agilent. Retrieved January 31, 2026, from [Link]
-
LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. (n.d.). Shimadzu. Retrieved January 31, 2026, from [Link]
-
LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. (2013, July 24). Journal of Chromatographic Science. Retrieved January 31, 2026, from [Link]
-
The quantitation of atorvastatin in human plasma by solid phase micro-extraction followed by LC-MS/MS and its application to pharmacokinetics study. (2016, August). ResearchGate. Retrieved January 31, 2026, from [Link]
- Process for the preparation of atorvastatin calcium. (n.d.). Google Patents.
-
UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype. (2018, October 25). PubMed. Retrieved January 31, 2026, from [Link]
-
Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
-
Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
The synthesis of atorvastatin intermediates. (n.d.). Atlantis Press. Retrieved January 31, 2026, from [Link]
-
Atorvastatin Calcium Tablets. (2019, November 22). USP-NF. Retrieved January 31, 2026, from [Link]
-
Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. (2016, August). ResearchGate. Retrieved January 31, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF ATORVASTATIN IN HUMAN PLASMA. (2021, October 1). Asian Journal of Medicine & Health Sciences. Retrieved January 31, 2026, from [Link]
-
Atorvastatin-d5 Sodium Salt. (n.d.). Pharmaffiliates. Retrieved January 31, 2026, from [Link]
-
Stability of atorvastatin in human plasma. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
- A process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds. (n.d.). Google Patents.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. helicon.ru [helicon.ru]
- 4. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmhsrcmp.org [ajmhsrcmp.org]
Atorvastatin-d5: A Precision Tool for Tracing Drug Biotransformation
[1][2]
Executive Summary
In the landscape of drug metabolism and pharmacokinetics (DMPK), Atorvastatin-d5 (Calcium Salt) serves as more than a simple internal standard; it is a high-fidelity tracer for mapping metabolic pathways.[1][2] This guide details the technical application of Atorvastatin-d5 (CAS: 222412-82-0) in identifying metabolites and validating quantitative bioanalytical methods.[1][2] By leveraging the kinetic stability of the deuterium label on the pyrrole-bound phenyl ring, researchers can distinguish exogenous drug-derived signals from endogenous interferences and accurately quantify the parent drug alongside its active metabolites (ortho- and para-hydroxyatorvastatin) in complex biological matrices.[1]
Technical Foundation: Structure and Isotopic Stability
Chemical Identity[1]
-
Label Position: The five deuterium atoms are located on the phenyl ring attached to the C3 position of the pyrrole core .
-
Crucial Design Feature: The primary metabolic "soft spot" of Atorvastatin is the phenylaminocarbonyl (anilide) ring at position C4, which undergoes CYP3A4-mediated hydroxylation.
-
Implication: Because the deuterium label is located on the metabolically stable C3-phenyl ring—distinct from the site of oxidation—the +5 Da mass shift is retained in the major metabolites. This allows the d5-labeled molecule to act as a permanent "beacon" throughout the metabolic cascade.
The "Mass Shift" Strategy
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the d5-analog provides a predictable mass shift ($ \Delta m = +5
This "Twin Ion" signature eliminates false positives in Metabolite Identification (MetID) studies, as only peaks exhibiting the corresponding +5 Da shifted partner are confirmed drug-related species.[1][2]
Application I: Quantitative Bioanalysis (The Gold Standard)[1][2]
Experimental Logic
In quantitative assays, Atorvastatin-d5 is the preferred Internal Standard (IS) over structural analogs (e.g., Pitavastatin) because it shares identical physicochemical properties (retention time, ionization efficiency) with the analyte, perfectly compensating for matrix effects and recovery losses.[1][2]
LC-MS/MS Protocol
Objective: Quantify Atorvastatin in human plasma (LLOQ: 0.1 ng/mL).
Step 1: Sample Preparation (Protein Precipitation) [1][2]
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike IS: Add 20 µL of Atorvastatin-d5 working solution (100 ng/mL in MeOH).
-
Precipitate: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix at high speed for 5 minutes.
-
Clarify: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase).
Step 2: Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
Step 3: Mass Spectrometry Parameters (MRM)
The transition monitors the cleavage of the amide bond or loss of the side chain. Since the d5 label is on the core C3-phenyl, the product ion also retains the label.
| Analyte | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |
| Atorvastatin ( | ESI+ | 559.2 | 440.2 | 25 |
| Atorvastatin-d5 ( | ESI+ | 564.2 | 445.2 | 25 |
| o-OH-Atorvastatin | ESI+ | 575.2 | 440.2 | 25 |
| p-OH-Atorvastatin | ESI+ | 575.2 | 440.2 | 25 |
Note: The hydroxy metabolites lose the hydroxylated anilide ring during fragmentation, generating the same core fragment (m/z 440.2) as the parent.[2] This is a critical mechanistic insight for setting up the MS method.
Application II: Tracing Biotransformation (MetID)
Mapping the CYP3A4 Pathway
Atorvastatin undergoes extensive first-pass metabolism by CYP3A4.[2] The d5-tracer is essential here to differentiate the ortho- and para-isomers and confirm lactonization (which is reversible and pH-dependent).[1][2]
Visualization: Metabolic Pathway & d5 Retention
The following diagram illustrates the flow of the d5 label through the metabolic pathway.
Caption: CYP3A4-mediated metabolic pathway of Atorvastatin. The d5 label (C3-phenyl) remains intact during hydroxylation of the C4-anilide ring, ensuring all metabolites exhibit the +5 Da shift.[1]
In Vitro Incubation Protocol (Microsomes)
To identify metabolites using the d5-tracer:
-
System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1][2]
-
Substrate: Mix Atorvastatin ($ d_0
d_5 $) in a 1:1 molar ratio (10 µM total). -
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM $ MgCl_2 $.[1][2]
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Incubation: 37°C for 60 minutes.
-
Quench: Add ice-cold ACN (1:3 v/v).
-
Analysis: Perform Full Scan MS (m/z 400–700) and Data-Dependent Acquisition (DDA).
-
Data Interpretation: Filter for "Twin Peaks" separated by exactly 5.007 Da.[2] Peaks lacking this partner are matrix background.[2]
Experimental Workflow Diagram
The following workflow ensures data integrity from sample prep to data analysis.
Caption: Bioanalytical workflow utilizing Atorvastatin-d5 for normalization of extraction recovery and matrix ionization effects.
References
-
FDA Label. (2024).[1][2] Lipitor (Atorvastatin Calcium) Prescribing Information. U.S. Food and Drug Administration.[7] Link
-
Hermann, R., et al. (2006).[1][2] Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 45(10), 1033-1052.[1][2] Link
-
Vivan Life Sciences. (2024). Atorvastatin-d5 Structure and Specifications (CAS 222412-82-0).[1][2][3] Vivan Life Sciences Catalog. Link
-
Cayman Chemical. (2024).[1][2] Atorvastatin-d5 (calcium salt) Product Information. Cayman Chemical.[2] Link
-
BenchChem. (2025).[1][2][8] Application Notes and Protocols for Atorvastatin Metabolism Assay. BenchChem Technical Resources. Link[1][2]
-
Gui-Len, D., et al. (2009).[1][2] Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Link
-
Jemal, M., et al. (1999).[1][2] LC/MS/MS determination of atorvastatin and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
Methodological & Application
Application Note: Atorvastatin-d5 Sodium Salt in Regulated DMPK Bioanalysis
High-Precision Quantitation & Matrix Effect Correction in Plasma Matrices
Introduction: The Gold Standard for Statin Bioanalysis
In the high-stakes environment of preclinical DMPK (Drug Metabolism and Pharmacokinetics), data integrity is non-negotiable. Atorvastatin, a lipophilic HMG-CoA reductase inhibitor, presents specific bioanalytical challenges: high protein binding (>98%), susceptibility to lactone interconversion, and significant matrix effects in electrospray ionization (ESI).
Atorvastatin-d5 Sodium Salt serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for these studies. Unlike structural analogs (e.g., Rosuvastatin), the d5-isotopolog co-elutes with the analyte, experiencing the exact same ionization environment at the millisecond scale. This guide details the protocol for utilizing Atorvastatin-d5 to normalize matrix effects and ensure FDA/EMA M10 compliance.
Technical Specifications & Chemical Profile
| Parameter | Specification |
| Compound Name | Atorvastatin-d5 Sodium Salt |
| Chemical Structure | Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-(phenyl-d5) -4-(phenylcarbamoyl)-5-isopropylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
| Molecular Weight | ~585.65 Da (Sodium Salt) / ~563.65 Da (Free Acid equivalent) |
| Isotopic Purity | ≥ 99% atom D |
| Solubility | Soluble in Methanol, DMSO, and Acetonitrile/Water mixtures.[1] Sparingly soluble in pure water. |
| Storage | -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent moisture uptake. |
| pKa | ~4.5 (Carboxylic acid moiety) |
Critical Handling Note: The sodium salt form is chosen to match the pharmaceutical formulation, ensuring identical solubility kinetics during stock preparation. However, in acidic LC mobile phases, it exists as the free acid.
Scientific Rationale: The Mechanism of Matrix Correction
In LC-MS/MS, phospholipids and endogenous peptides in plasma often co-elute with Atorvastatin, causing Ion Suppression (competition for charge in the ESI droplet).
-
Without SIL-IS: The analyte signal drops unpredictably between samples, ruining accuracy.
-
With Atorvastatin-d5: The IS co-elutes perfectly. If the analyte is suppressed by 40%, the IS is also suppressed by 40%. The Ratio (Analyte/IS) remains constant, preserving quantitation accuracy.
Visualization: Ion Suppression Correction Logic
Caption: The SIL-IS compensates for matrix effects by experiencing identical ionization suppression as the analyte.
Experimental Protocol: High-Sensitivity LC-MS/MS Workflow
Phase A: Stock Solution Preparation
Objective: Create stable stock solutions free from degradation (lactone formation).
-
Primary Stock (1 mg/mL): Dissolve Atorvastatin-d5 Sodium Salt in Methanol .
-
Why Methanol? Avoids hydrolysis. Do not use acidic diluents for storage.
-
-
Working Standard (IS Spiking Solution): Dilute Primary Stock to 100 ng/mL in 50:50 Acetonitrile:Water.
-
Stability Check: Store at 4°C. Stable for <1 week. Re-verify against fresh stock if older.
-
Phase B: Sample Preparation (Protein Precipitation)
Objective: Break the >98% protein binding complex to release the drug.
-
Aliquot: Transfer 50 µL of plasma (Rat/Mouse/Human) to a 96-well plate.
-
IS Addition: Add 10 µL of Atorvastatin-d5 Working Standard (100 ng/mL).
-
Self-Validating Step: Ensure IS is added before precipitation to correct for extraction recovery losses.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .
-
Mechanism:[2] The acid helps dissociate the drug from albumin; ACN precipitates the proteins.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly (or dilute 1:1 with water if peak shape is poor due to solvent strength).
Phase C: LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 30% B
-
2.0 min: 95% B (Elute Atorvastatin/d5)
-
2.5 min: 95% B (Wash phospholipids)
-
2.6 min: 30% B (Re-equilibrate)
-
MRM Transitions (Positive Mode ESI+):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Atorvastatin | 559.2 | 440.2 | 25 | 50 |
| Atorvastatin-d5 | 564.2 | 445.2 | 25 | 50 |
Note: The +5 Da shift is retained in the product ion, confirming the label is located on a stable fragment (typically the phenyl ring).
Validation & Quality Assurance (FDA M10 Guidelines)
To ensure the protocol is "Self-Validating," perform these specific checks:
1. IS Interference Check (Cross-Talk)[3]
-
Test: Inject a "Blank + IS" sample. Monitor the Analyte channel (559.2 -> 440.2).
-
Acceptance Criteria: Signal in the analyte channel must be ≤ 5% of the LLOQ response.
-
Troubleshooting: If signal exists, your d5-standard may contain unlabeled impurities (check Certificate of Analysis) or the mass resolution is too low.
2. Deuterium Exchange (Scrambling)
-
Test: Incubate Atorvastatin-d5 in plasma at room temperature for 4 hours. Extract and analyze.
-
Observation: Look for a decrease in the 564.2 peak and appearance of 563.2 or 559.2.
-
Result: Aromatic deuteriums (phenyl ring) are generally stable. If scrambling occurs, check for extreme pH in the mobile phase.
3. Matrix Factor (MF) Evaluation
Calculate the IS-Normalized Matrix Factor :
-
Target: The CV of the IS-Normalized MF across 6 different lots of plasma (including lipemic/hemolyzed) should be < 15% .
Workflow Visualization
Caption: Step-by-step workflow ensuring IS is present throughout extraction and ionization steps.
References
-
FDA M10 Bioanalytical Method Validation Guidance. (2022). Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4] Link
-
Hermann, M., et al. (2006). Pharmacokinetics of atorvastatin in patients with statin-associated myopathy. Clinical Pharmacology & Therapeutics. (Demonstrates high protein binding relevance). Link
-
Jemal, M., et al. (1999). LC/MS/MS determination of HMG-CoA reductase inhibitors (statins) in human plasma.[5] Journal of Pharmaceutical and Biomedical Analysis. (Foundational work on Statin LC-MS). Link
-
PubChem Compound Summary. (2025). Atorvastatin-d5 Sodium Salt.[1][6][7] National Center for Biotechnology Information. Link
Sources
- 1. Atorvastatin-d5 Sodium Salt | C33H34FN2NaO5 | CID 23673060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veritastk.co.jp [veritastk.co.jp]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. lcms.cz [lcms.cz]
- 6. Atorvastatin-d5 Sodium Salt - CD Bioparticles [cd-bioparticles.net]
- 7. veeprho.com [veeprho.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression of At-d₅
Welcome to the technical support center for bioanalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression, specifically focusing on the analysis of Atorvastatin and its stable isotope-labeled internal standard, Atorvastatin-d5 (At-d₅), by Liquid Chromatography-Mass Spectrometry (LC-MS). As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve these common yet critical issues.
The core principle of this guide is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might be facing in the lab. Each answer provides not just a solution, but the scientific reasoning behind it.
Q1: My Atorvastatin-d5 signal is significantly lower in plasma samples compared to the neat (pure solvent) standard. What is happening?
This is a classic symptom of ion suppression . In electrospray ionization (ESI), your analyte (At-d₅) and co-eluting components from the sample matrix (e.g., salts, proteins, lipids) compete for the limited charge and space at the surface of the ESI droplet.[1][2] When matrix components are present in high concentrations, they can hinder the efficient ionization of your analyte, leading to a reduced signal intensity.[3] The phenomenon is not an issue of instrument sensitivity but rather a matrix-induced reduction in ionization efficiency.[2]
It's crucial to address this because At-d₅ is your internal standard, designed to mimic the behavior of Atorvastatin.[4] If its signal is suppressed, the accuracy and precision of your quantitative results for the parent drug will be compromised.[2]
Q2: I suspect ion suppression is affecting my At-d₅ signal. How can I definitively confirm and locate it?
To confirm and pinpoint the retention time where ion suppression occurs, a post-column infusion experiment is the gold standard. This technique allows you to visualize the effect of the matrix on a constant analyte signal.[5]
Here's the logic: you continuously infuse a solution of your analyte (Atorvastatin or At-d₅) directly into the MS source while injecting a blank, extracted matrix sample (e.g., plasma extract without the analyte) onto the LC column.
-
If there is no ion suppression , you will see a stable, flat baseline signal for your analyte.
-
If ion suppression occurs , you will observe a significant dip in the baseline at the retention time where the interfering matrix components elute.[5]
This "suppression zone" is the critical window you need to be aware of. If your At-d₅ peak elutes within this zone, its signal will be compromised.
Q3: What are the most common sources of ion suppression when analyzing Atorvastatin in plasma?
In bioanalysis, especially with plasma or serum, the primary culprits are phospholipids and salts.[6]
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression. They are often co-extracted with the analytes, particularly with simple sample preparation methods like protein precipitation, and tend to elute in the middle of a typical reversed-phase chromatographic run, a region where many drug compounds also elute.[6]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) from buffers or the biological matrix itself can crystallize in the ESI source, leading to a rapid decrease in signal and source contamination.[7]
The goal of your sample preparation and chromatography should be to effectively remove or separate these interferences from your analyte.
Q4: My current protein precipitation protocol isn't sufficient to eliminate ion suppression. What should I do next?
While protein precipitation is fast and simple, it is often insufficient for removing phospholipids and other small-molecule interferences.[6][8] If you've confirmed that ion suppression is still an issue, it's time to implement a more rigorous sample cleanup strategy.
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. news-medical.net [news-medical.net]
Technical Support Center: Optimizing Atorvastatin-d5 Fragmentation for Robust MRM Assays
Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) methods for Atorvastatin-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting quantitative LC-MS/MS assays using deuterated atorvastatin as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the correct precursor ion (Q1) m/z for Atorvastatin-d5?
A1: The selection of the precursor ion is the foundational step in MRM method development. For Atorvastatin-d5, which has a molecular formula of C₃₃H₂₉D₅FN₂O₅ and a formula weight of approximately 562.7 g/mol , the protonated molecule [M+H]⁺ is the most commonly observed precursor ion in positive electrospray ionization (ESI+).[1]
The theoretical monoisotopic mass of the free acid form is approximately 563.28 g/mol . Therefore, the expected m/z for the singly charged precursor ion will be 564.3 .
It is crucial to confirm this experimentally by infusing a standard solution of Atorvastatin-d5 into the mass spectrometer and acquiring a full scan (Q1 scan) spectrum. The most abundant ion observed will be your precursor ion.
| Compound | Molecular Formula | Ionization Mode | Precursor Ion | Theoretical m/z |
| Atorvastatin-d5 | C₃₃H₂₉D₅FN₂O₅ | ESI+ | [M+H]⁺ | 564.3 |
Q2: Which product ions (Q3) should I select for Atorvastatin-d5?
A2: Selecting stable and intense product ions is critical for the sensitivity and specificity of your MRM assay. The fragmentation of Atorvastatin-d5 is expected to be very similar to that of unlabeled Atorvastatin, with a +5 Da mass shift for fragments containing the deuterated phenyl group.
Based on the known fragmentation of Atorvastatin and available spectral data for its deuterated analog, the following product ions are recommended for monitoring.[2][3]
| Precursor Ion (m/z) | Recommended Product Ions (m/z) | Rationale |
| 564.3 | 445.2 | This is typically the most abundant and stable fragment, corresponding to the loss of the heptanoic acid side chain. It is an excellent choice for the primary (quantifier) transition. |
| 295.2 | A secondary fragment that can be used as a qualifier ion to enhance specificity. | |
| 255.2 | Another potential qualifier ion. |
Expert Tip: Always select at least two product ions for each analyte. The most intense and stable transition should be used for quantification (quantifier), while the second transition serves as a confirmation (qualifier). The ratio of the quantifier to qualifier ion should remain constant across all standards and samples, providing an extra layer of confidence in peak identification.
Troubleshooting Guides
Issue 1: Low Sensitivity or Poor Peak Shape for Atorvastatin-d5
If you are experiencing low signal intensity or poor chromatography for your Atorvastatin-d5 internal standard, consider the following troubleshooting steps:
Protocol: Systematic Troubleshooting of Low Sensitivity
-
Verify Standard Integrity:
-
Ensure the Atorvastatin-d5 standard has been stored correctly (typically at -20°C, protected from light and moisture) to prevent degradation.[4]
-
Prepare a fresh stock solution and working standards.
-
-
Optimize Source Conditions:
-
Systematically optimize ESI source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature. These parameters can significantly impact ionization efficiency.
-
-
Collision Energy Optimization:
-
Suboptimal collision energy (CE) is a common cause of low fragment ion intensity. Perform a CE optimization experiment as detailed in the "Experimental Protocols" section below.
-
-
Evaluate Mobile Phase Composition:
-
The pH and organic composition of the mobile phase can affect ionization. For Atorvastatin, which is an acid, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) generally yields better results in positive ion mode.[5]
-
-
Check for Matrix Effects:
-
Matrix components from the sample (e.g., plasma, urine) can co-elute with Atorvastatin-d5 and suppress its ionization.
-
Test: Infuse a constant concentration of Atorvastatin-d5 post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.
-
Solution: Improve sample clean-up (e.g., switch from protein precipitation to solid-phase extraction) or adjust chromatographic conditions to separate the analyte from the interfering matrix components.
-
Issue 2: Chromatographic Separation of Atorvastatin and Atorvastatin-d5
Ideally, the deuterated internal standard should co-elute with the unlabeled analyte. However, a slight retention time shift, known as the "isotope effect," can sometimes occur, particularly with a higher number of deuterium substitutions.[6]
Why this is a problem: If the analyte and internal standard elute at slightly different times, they may experience different degrees of matrix effects, leading to inaccurate quantification.[7]
Solutions:
-
Modify Chromatographic Conditions:
-
Slight adjustments to the mobile phase gradient or temperature can help to achieve better co-elution.
-
Consider using a column with a different stationary phase chemistry.
-
-
Widen Peak Integration Windows:
-
If a small, consistent shift is observed, ensure that the peak integration windows in your processing method are wide enough to encompass both peaks accurately. However, this is a less ideal solution than achieving chromatographic co-elution.
-
-
Evaluate a Different Labeled Standard:
-
If the chromatographic shift is significant and cannot be resolved, consider using an internal standard with fewer deuterium atoms or a ¹³C-labeled standard, which typically exhibits a less pronounced isotope effect.
-
Experimental Protocols
Protocol 1: Step-by-Step Collision Energy (CE) Optimization
This protocol outlines the process for determining the optimal collision energy for each MRM transition of Atorvastatin-d5 to maximize fragment ion intensity.
-
Prepare a Standard Solution: Prepare a working solution of Atorvastatin-d5 at a concentration that will give a strong, stable signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Infuse the Standard: Using a syringe pump, infuse the Atorvastatin-d5 solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set Up the MS Method:
-
Create a new MS method in product ion scan mode.
-
Set the first quadrupole (Q1) to isolate the precursor ion of Atorvastatin-d5 (m/z 564.3).
-
Set the third quadrupole (Q3) to scan a relevant mass range to observe the fragment ions (e.g., m/z 100-570).
-
-
Ramp the Collision Energy:
-
Acquire a series of product ion spectra while ramping the collision energy in the collision cell (Q2) over a range of voltages (e.g., from 5 V to 60 V in 2-5 V increments).
-
-
Analyze the Data:
-
Plot the intensity of each product ion of interest (e.g., m/z 445.2, 295.2) as a function of the collision energy.
-
The optimal collision energy for each transition is the voltage that produces the maximum intensity for that specific product ion.
-
-
Create the Final MRM Method:
-
Input the determined precursor ion and the selected product ions into your MRM method, assigning the optimized collision energy to each specific transition.
-
Visualizations
MRM Optimization Workflow
Caption: Workflow for MRM method development for Atorvastatin-d5.
References
- Bullen, W. W., Miller, R. A., & Hayes, R. N. (1998). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry, 9(12), 1274–1281.
- Gao, H., Li, J., Feng, S., Zhang, Y., & Li, W. (2018). Combinatorial synthesis of deuterium-enriched atorvastatin. Bioorganic & Medicinal Chemistry Letters, 28(22), 3538-3541.
-
Agilent Technologies. (n.d.). Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. Retrieved from [Link]
- Asian Journal of Medicine & Health Sciences. (2021).
- Hefnawy, M. M., Al-Omar, M. A., & Julkhuf, S. (2014). LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma.
-
ResearchGate. (n.d.). MRM ion-chromatograms resulting from the analysis of blank (drug and internal standard free) human plasma for atorvastatin and internal standard. Retrieved from [Link]
- Nanomedicine. (2023). Optimization of atorvastatin and quercetin-loaded solid lipid nanoparticles using Box-Behnken design.
- Li, H., Zhang, C., Zhou, Y., Wang, Y., & Chen, Y. (2018). UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype. Journal of Pharmaceutical and Biomedical Analysis, 160, 239-246.
- Mass Spectrometry Reviews. (2021).
-
ResearchGate. (n.d.). The product ion spectra of: (A) AT, (B) AT-D5, (C) 2-AT, (D) 2-AT-D5, (E) 4-AT, and (F) 4-AT-D5. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Retrieved from [Link]
- ResearchGate. (2013).
-
Scientific Research Publishing. (2018). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. Retrieved from [Link]
-
PubChem. (n.d.). Atorvastatin-d5 Sodium Salt. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- PubMed. (2018).
- Journal of Chromatography B. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Retrieved from [Link]
-
Reddit. (n.d.). Understanding Internal standards and how to choose them. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. resolvemass.ca [resolvemass.ca]
- 5. LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. scispace.com [scispace.com]
Validation & Comparative
Technical Comparison Guide: Internal Standard Selection for Atorvastatin Bioanalysis via LC-MS/MS
Executive Summary: The Kinetic & Thermodynamic Case for Isotopologues
In quantitative bioanalysis of Atorvastatin (AT), the choice of Internal Standard (IS) is not merely a logistical decision—it is the primary determinant of assay robustness. As a Senior Application Scientist, I assert that while structural analogs like Rosuvastatin or Pitavastatin offer cost advantages, Atorvastatin-d5 (deuterated) remains the scientifically superior choice for regulated bioanalysis (GLP/GCP).
This superiority stems from chromatographic co-elution and ionization synchronicity . In Electrospray Ionization (ESI), matrix effects (ion suppression/enhancement) are transient and retention-time dependent. Only a stable isotope-labeled (SIL) IS that co-elutes with the analyte experiences the exact same matrix load at the exact same moment, mathematically canceling out the interference.
Comparative Analysis: Atorvastatin-d5 vs. Structural Analogs
The Mechanism of Matrix Compensation
The fundamental failure mode of structural analogs is Differential Matrix Effect .
-
Atorvastatin-d5: Being chemically identical (save for mass), it co-elutes with Atorvastatin.[1] If phospholipids in the plasma sample suppress the Atorvastatin signal by 40%, they also suppress the d5 signal by 40%. The ratio remains constant.
-
Rosuvastatin/Analogs: These compounds have different lipophilicities and elute at different times. If Atorvastatin elutes at 2.6 min (high suppression zone) and Rosuvastatin elutes at 2.1 min (low suppression zone), the ratio is skewed, leading to quantitative bias.
Performance Metrics Summary
| Feature | Atorvastatin-d5 (SIL-IS) | Rosuvastatin (Analog IS) | Pitavastatin (Analog IS) |
| Retention Time (RT) | Identical to Analyte (Co-eluting) | Shifts (Earlier/Later) | Shifts (Earlier/Later) |
| Matrix Factor (MF) | Normalized MF ≈ 1.0 | Variable (0.8 - 1.2) | Variable |
| Extraction Recovery | Mimics Analyte perfectly | May differ significantly | May differ significantly |
| Cost | High ( | Low ($) | Low ($) |
| Stability Tracking | Tracks degradation (Lactone formation) | Does not track specific degradation | Does not track specific degradation |
| Rec. Application | Clinical PK, BE Studies (FDA/EMA) | High-throughput Screening, R&D | R&D, Non-regulated assays |
Visualizing the "Matrix Mismatch" Risk
The following diagram illustrates why analogs fail in complex matrices. The "Ion Suppression Zone" (e.g., phospholipids) often overlaps with the analyte but misses the analog.
Caption: Figure 1. Mechanism of Differential Matrix Effect. The SIL-IS (d5) corrects for ion suppression because it overlaps with the interference exactly as the analyte does. The Analog IS (Rosuvastatin) elutes outside the suppression zone, leading to a calculated ratio error.
Experimental Protocol: High-Sensitivity Quantification
This protocol uses Atorvastatin-d5 and is designed to be self-validating. It employs Liquid-Liquid Extraction (LLE) for cleaner extracts compared to protein precipitation, essential for minimizing phospholipid buildup on the column.
Materials & Reagents
-
Internal Standard: Atorvastatin-d5 (Deuterated).[6]
-
Matrix: Human Plasma (K2EDTA).[7]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
-
Stock Preparation:
-
Prepare Atorvastatin (1 mg/mL) and Atorvastatin-d5 (1 mg/mL) in Methanol.[6]
-
Critical Note: Atorvastatin is sensitive to acid; avoid acidic diluents for stock storage to prevent lactone conversion [1].
-
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma into 2.0 mL Eppendorf tubes.
-
Add 20 µL of IS Working Solution (500 ng/mL Atorvastatin-d5). Vortex for 10 sec.
-
Self-Validation Check: The IS spike must be consistent. %CV of IS peak area across the run should be <5% for clean extracts.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.0 mL of MTBE.
-
Vortex vigorously for 5 minutes (to partition analyte into organic phase).
-
Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Transfer 800 µL of the supernatant (organic layer) to a fresh tube.
-
Evaporate to dryness under Nitrogen stream at 40°C.
-
-
Reconstitution:
-
Reconstitute in 200 µL of Mobile Phase (50:50 A:B).
-
Vortex and transfer to autosampler vials.
-
-
LC-MS/MS Acquisition:
-
Column: C18 (e.g., Zorbax Eclipse Plus or Kinetex, 50 x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold 95% B
-
3.5-3.6 min: Return to 30% B (Re-equilibration).
-
-
Mass Spectrometry Parameters (MRM)
Operate in Positive ESI mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Atorvastatin | 559.4 | 440.2 | 30 | 25 |
| Atorvastatin-d5 | 564.4 | 445.2 | 30 | 25 |
| Rosuvastatin (If used) | 482.2 | 258.1 | 35 | 32 |
Workflow Diagram
The following flowchart details the critical decision points and flow of the bioanalytical method.
Caption: Figure 2. Optimized Bioanalytical Workflow. The "Check IS Area Stability" step is a critical self-validation point to ensure the extraction and ionization processes are under control.
Expert Insights & Troubleshooting
The Deuterium Isotope Effect
While d5 is superior, a subtle "Deuterium Isotope Effect" can occur where the deuterated standard elutes slightly earlier than the non-deuterated analyte on high-resolution columns. This shift is usually negligible (<0.05 min) but can be problematic in extremely steep ion-suppression gradients [2].
-
Mitigation: Ensure the chromatographic peak width is sufficient (e.g., >6 seconds) so that any partial separation does not result in the IS and Analyte experiencing different ionization environments.
Acid-Catalyzed Lactonization
Atorvastatin interconverts between its hydroxy-acid and lactone forms. This equilibrium is pH-dependent.
-
Risk: If you use an analog (e.g., Rosuvastatin) that does not lactonize at the same rate, you lose tracking of this conversion.
-
Solution: Atorvastatin-d5 undergoes lactonization at the exact same rate as the analyte. Even if degradation occurs during sample prep, the ratio of Acid/Lactone for both Analyte and IS remains consistent, preserving quantitative accuracy [3].
Conclusion
For non-regulated, early-stage discovery where cost is paramount, Rosuvastatin or Pitavastatin are acceptable surrogates, provided that matrix effects are validated as negligible. However, for clinical pharmacokinetics (PK) , bioequivalence (BE) , or any regulated study, Atorvastatin-d5 is the mandatory standard. Its ability to compensate for matrix effects, extraction variability, and pH-dependent instability ensures data integrity that structural analogs cannot guarantee.
References
-
Vukkum, P., Babu, J. M., & Muralikrishna, R. (2013).[5] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica. Available at: [Link]
-
American Association for Clinical Chemistry (AACC). (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Laboratory News. Available at: [Link]
-
Hermann, R., et al. (2021). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum.[8][9][10] Pharmaceutics.[2][11] Available at: [Link]
-
Shimadzu Application News. (2016). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Available at: [Link]
Sources
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance [mdpi.com]
- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
